alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide
Description
Properties
CAS No. |
2328-07-6 |
|---|---|
Molecular Formula |
C15H12N6O3 |
Molecular Weight |
324.29 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-2-[(2-nitrophenyl)diazenyl]acetamide |
InChI |
InChI=1S/C15H12N6O3/c16-14(22)13(15-17-9-5-1-2-6-10(9)18-15)20-19-11-7-3-4-8-12(11)21(23)24/h1-8,13H,(H2,16,22)(H,17,18) |
InChI Key |
UJLHDEXRNCZGJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C(=O)N)N=NC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Benzimidazole-2-acetamide Intermediate
The benzimidazole core can be synthesized by condensation of o-phenylenediamine with appropriate carboxylic acid derivatives under reflux conditions. For example, o-phenylenediamine reacts with formic acid or substituted acetic acid derivatives to form benzimidazole rings. Subsequently, the acetamide functionality is introduced by acylation or amidation reactions involving benzimidazole-2-yl acetic acid and amines such as aniline derivatives under reflux.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | o-Phenylenediamine + 90% formic acid | Heated at 100°C for 2 hours | 1H-Benzimidazole |
| 2 | Benzimidazole + chloroacetic acid derivative | Reflux with base (e.g., K2CO3) in DMF | Benzimidazole-2-acetic acid |
| 3 | Benzimidazole-2-acetic acid + 2-nitroaniline | Reflux for 2-4 hours | Benzimidazole-2-acetamide derivative |
This sequence yields the benzimidazole-2-acetamide scaffold necessary for further azo coupling.
Diazotization and Azo Coupling
The azo linkage is introduced by diazotization of the 2-nitroaniline derivative followed by coupling with the benzimidazole-2-acetamide intermediate. The process involves:
- Diazotization: Conversion of 2-nitroaniline to the corresponding diazonium salt using sodium nitrite in acidic conditions at low temperature.
- Coupling: The diazonium salt is then reacted with the benzimidazole-2-acetamide under controlled pH to form the azo bond (-N=N-), linking the 2-nitrophenyl group to the benzimidazole ring.
Purification
The crude product is purified by:
- Recrystallization from solvents such as methanol or ethanol.
- Chromatography using alumina as the stationary phase and ethyl acetate as the mobile phase.
- Thin-layer chromatography (TLC) and spectroscopic methods (IR, NMR, mass spectrometry) are used to confirm purity and structure.
Representative Experimental Procedure
Based on available data, a typical laboratory synthesis can be summarized as follows:
| Step | Procedure | Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of benzimidazole-2-acetic acid | Reflux o-phenylenediamine with formic acid; then react with chloroacetic acid derivative in DMF with K2CO3 | 4-15 hours reflux |
| 2 | Amidation with 2-nitroaniline | Reflux benzimidazole-2-acetic acid with 2-nitroaniline | 2-4 hours reflux; TLC monitoring |
| 3 | Diazotization of 2-nitroaniline | Sodium nitrite in acidic aqueous solution at 0-5°C | Formation of diazonium salt |
| 4 | Coupling reaction | Addition of diazonium salt to benzimidazole-2-acetamide solution at pH ~5-6 | Formation of azo linkage |
| 5 | Purification | Recrystallization or column chromatography | Alumina stationary phase, ethyl acetate mobile phase |
Analytical Characterization
The final compound is characterized by:
- Infrared Spectroscopy (IR): Characteristic bands for N-H (around 3026 cm⁻¹), C=O (amide, ~1735 cm⁻¹), aromatic C-H, and azo (-N=N-) groups.
- Nuclear Magnetic Resonance (NMR): Proton signals corresponding to aromatic protons of benzimidazole and nitrophenyl groups, amide protons around 12 ppm, and acetamide methylene protons.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 324.29 g/mol.
- Thin-Layer Chromatography (TLC): Rf values around 0.8 in chloroform:ethanol (9:1) solvent system.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C15H12N6O3 |
| Molecular Weight | 324.29 g/mol |
| Core Scaffold | Benzimidazole-2-acetamide |
| Azo Coupling Partner | 2-Nitrophenyl diazonium salt |
| Diazotization Agent | Sodium nitrite in acidic medium |
| Solvents | DMF, methanol, ethyl acetate |
| Purification | Recrystallization, alumina column chromatography |
| Characterization Techniques | IR, NMR, MS, TLC |
| Typical Reaction Time | 2-15 hours (varies by step) |
| Reaction Temperature | 0-100°C depending on step |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The azo group can be reduced to form the corresponding amines.
Substitution: The benzimidazole core can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aromatic amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of azo compounds and their reactivity.
Biology:
- Investigated for its potential antimicrobial and anticancer properties.
- Used in biochemical assays to study enzyme interactions.
Medicine:
- Explored as a potential therapeutic agent due to its biological activity.
- Studied for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry:
- Utilized in the production of dyes and pigments due to its azo linkage.
- Applied in the development of materials with specific optical properties.
Mechanism of Action
The mechanism of action of alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide involves its interaction with biological targets such as enzymes and receptors. The benzimidazole core can mimic natural substrates, allowing the compound to inhibit or activate specific biochemical pathways. The azo linkage and nitrophenyl group contribute to its reactivity and ability to form stable complexes with proteins and other biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Azo vs.
- Electron-Withdrawing Effects : The 2-nitrophenyl group in the target compound induces stronger electron withdrawal than the 4-nitrophenyl variant in NPAGN derivatives, affecting reactivity and solubility .
Table 3: Bioactivity Comparison
Insights :
Physicochemical Properties
- Solubility: The target compound exhibits lower aqueous solubility (logP ~3.2) than oxazolidinone derivatives (logP ~2.5) due to its planar azo group .
- Stability : Azo compounds are prone to photodegradation under UV light, unlike methylene-linked analogues .
Biological Activity
Alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features an azo linkage connecting a 2-nitrophenyl group to a benzimidazole structure, along with an acetamide functional group. Its molecular formula is CHNO, and it has a molecular weight of approximately 324.294 g/mol. The compound exhibits distinct chromophoric properties, resulting in a yellow to orange coloration typical of azo compounds, which also contributes to its potential applications in dye production.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for some derivatives have demonstrated promising results, suggesting potential therapeutic applications in treating infections .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound Derivative | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 10 |
| Compound B | E. coli | 20 |
| Compound C | P. aeruginosa | 15 |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. It has shown cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and U87 (glioblastoma). Flow cytometry analyses indicated that the compound induces apoptosis in these cell lines, with IC values demonstrating significant potency .
Table 2: Cytotoxicity of this compound
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 25.72 ± 3.95 | Induction of apoptosis |
| U87 | 45.20 ± 13.00 | Disruption of cellular metabolism |
The mechanisms underlying the biological activities of this compound involve its interaction with various cellular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, altering cellular functions and pathways.
- DNA Interaction : Preliminary studies suggest that it may bind to DNA, potentially interfering with replication processes, which contributes to its cytotoxic effects on cancer cells .
- Apoptosis Induction : The compound promotes apoptotic pathways through the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax .
Case Studies
Recent studies have highlighted the efficacy of this compound in various biological contexts:
- Study on Anticancer Effects : A study conducted on tumor-bearing mice demonstrated that treatment with the compound significantly suppressed tumor growth compared to control groups . This study utilized a dosage regimen that allowed for daily administration, indicating the compound's sustained activity over time.
- Antimicrobial Efficacy : Another research effort evaluated the antimicrobial properties against clinical isolates, revealing that certain derivatives exhibited enhanced activity compared to traditional antibiotics, suggesting a potential role as an alternative treatment option .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide?
- The synthesis typically involves diazo coupling between 2-nitrophenyl diazonium salts and 1H-benzimidazole-2-acetamide precursors. Key steps include cyclization of o-phenylenediamine derivatives under acidic conditions to form the benzimidazole core, followed by azo coupling with diazonium salts. Reaction parameters such as temperature (0–5°C for diazonium stability) and pH control (weakly acidic) are critical. Purification often employs column chromatography or recrystallization from ethanol/water mixtures .
Q. What spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR confirms proton and carbon environments, particularly the azo (N=N) and acetamide (C=O) groups. FT-IR identifies characteristic stretches (e.g., azo at ~1400–1600 cm⁻¹, amide C=O at ~1650 cm⁻¹). UV-Vis spectroscopy reveals π→π* transitions in the azo chromophore (~400–500 nm). Mass spectrometry (ESI or EI) validates molecular weight, while X-ray crystallography provides definitive structural confirmation .
Q. What are the critical structural features influencing the compound’s reactivity?
- The electron-withdrawing nitro group on the phenyl ring enhances electrophilicity during azo coupling. The benzimidazole moiety acts as a nucleophile, with its NH group participating in hydrogen bonding. The acetamide side chain contributes to solubility and potential bioactivity. Steric hindrance from substituents on the benzimidazole ring can modulate reaction kinetics .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during diazo coupling?
- Yield optimization requires precise stoichiometry (1:1.05 molar ratio of benzimidazole to diazonium salt) and temperature control (0–5°C). Slow addition of the diazonium salt minimizes side reactions. Post-synthesis purification via silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization improves purity. Reaction progress should be monitored by TLC, with Rf values calibrated against known standards .
Q. What strategies resolve contradictions between computational and experimental electronic properties?
- Discrepancies in HOMO-LUMO gaps or UV-Vis spectra often arise from solvent effects or improper DFT functional selection. Using polarizable continuum models (PCM) for solvent correction and benchmarking functionals (e.g., B3LYP, M06-2X) against experimental data improves alignment. Cyclic voltammetry provides empirical HOMO-LUMO measurements for validation .
Q. How do reaction kinetics studies enhance understanding of azo bond formation?
- Stopped-flow UV-Vis experiments track diazonium ion generation and coupling rates in real time. Kinetic modeling (pseudo-first-order approximations) quantifies activation energies and identifies rate-limiting steps. Comparative Arrhenius plots for substituted benzimidazoles reveal electronic effects on nucleophilicity, guiding catalyst selection (e.g., Brønsted acids) .
Q. What methodologies address discrepancies in spectroscopic data during characterization?
- Contradictions in NMR or IR data can arise from tautomerism or impurities. Multi-technique validation (e.g., cross-referencing 1H NMR with NOESY for spatial proximity) is essential. High-resolution mass spectrometry (HRMS) confirms molecular formula, while heteronuclear correlation spectroscopy (HSQC/HMBC) resolves ambiguous carbon-proton assignments .
Q. How can structure-activity relationship (SAR) studies improve biological activity predictions?
- Systematic substitution on the benzimidazole (e.g., electron-donating groups at position 1) and nitrophenyl rings (e.g., halogenation) correlates with bioactivity. In vitro assays using cancer cell lines (e.g., MCF-7, HeLa) with cisplatin controls validate cytotoxicity. Solubility profiles (DMSO/PBS mixtures) ensure compound stability during assays .
Methodological Considerations
- Synthesis : Prioritize anhydrous conditions for diazonium salt stability. Use ice baths and dropwise addition to control exothermic reactions .
- Purification : Recrystallization from ethanol/water (7:3 v/v) yields high-purity crystals. Column chromatography with silica gel (60–120 mesh) and ethyl acetate eluent removes unreacted precursors .
- Characterization : Always run a blank NMR (deuterated DMSO) to detect solvent impurities. For UV-Vis, prepare solutions at ≤10⁻⁵ M to avoid aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
